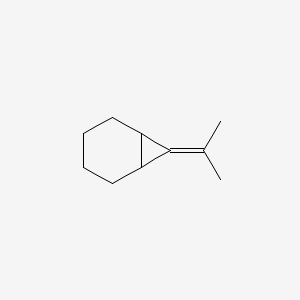

7-(1-Methylethylidene)bicyclo(4.1.0)heptane

Description

Stereochemical Considerations in Bicyclic Terpenoid Frameworks

The stereochemistry of 7-(1-methylethylidene)bicyclo[4.1.0]heptane is governed by its bicyclo[4.1.0]heptane core, which consists of a seven-membered ring fused to a three-membered cyclopropane. The cyclopropane ring introduces significant angle strain, with bond angles constrained to approximately 60°, deviating from the ideal tetrahedral geometry. This strain influences the spatial arrangement of substituents, particularly the methylethylidene group at the 7-position. Nuclear magnetic resonance (NMR) data reveal distinct chemical environments for the bridgehead protons (δ 2.10–2.30 ppm) and cyclopropane protons (δ 1.25–1.45 ppm), confirming the rigidity of the bicyclic system.

The exocyclic double bond in the methylethylidene moiety adopts a Z-configuration, as evidenced by coupling constants in the $$^{13}\text{C}$$ NMR spectrum. This configuration places the methyl groups on the same side of the double bond, creating a steric clash that further stabilizes the molecule through hyperconjugation. Comparative studies of bicyclo[4.1.0] systems indicate that such strain-induced stabilization is a hallmark of terpenoid derivatives bearing fused cyclopropane rings.

Nomenclature Strategies for Polycyclic Sesquiterpenoid Derivatives

The systematic naming of 7-(1-methylethylidene)bicyclo[4.1.0]heptane follows IUPAC guidelines for bicyclic hydrocarbons. The parent structure, bicyclo[4.1.0]heptane, is numbered such that the bridgehead carbon atoms receive the lowest possible indices, with the cyclopropane ring designated as the smaller bridge. The methylethylidene substituent at position 7 is described using the prefix propan-2-ylidene, reflecting its branched structure.

Alternative nomenclature approaches include functional class naming, where the compound is termed 7-isopropylidenebicyclo[4.1.0]heptane to emphasize the isopropylidene group. However, this method is less precise in specifying double-bond geometry compared to the IUPAC name. Challenges arise in naming higher-order derivatives, such as those with additional functional groups, necessitating hierarchical prioritization of substituents and bridging patterns.

Comparative Molecular Architecture with Related Bicyclo[4.1.0] Systems

The molecular architecture of 7-(1-methylethylidene)bicyclo[4.1.0]heptane shares similarities with other bicyclo[4.1.0] frameworks but diverges in substituent effects. For instance, avenaol, a strigolactone derivative, features a bicyclo[4.1.0]heptanone skeleton with an all-cis-substituted cyclopropane. Unlike avenaol, which incorporates a ketone group, the methylethylidene substituent in 7-(1-methylethylidene)bicyclo[4.1.0]heptane introduces an electron-rich region, altering its reactivity toward electrophilic agents.

| Feature | 7-(1-Methylethylidene)bicyclo[4.1.0]heptane | Avenaol |

|---|---|---|

| Core Structure | Bicyclo[4.1.0]heptane | Bicyclo[4.1.0]heptanone |

| Key Substituent | Methylethylidene | Ketone, hydroxyl groups |

| Cyclopropane Substitution | Monosubstituted | Trisubstituted |

| Biological Source | Pinellia ternata | Avena species |

The cyclopropane ring in both compounds imparts rigidity, but the presence of a ketone in avenaol facilitates hydrogen bonding, a feature absent in the hydrocarbon framework of 7-(1-methylethylidene)bicyclo[4.1.0]heptane. These structural differences underscore the diversity of biological functions among bicyclo[4.1.0] derivatives, ranging from plant defense mechanisms to growth regulation.

Properties

CAS No. |

53282-47-6 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

7-propan-2-ylidenebicyclo[4.1.0]heptane |

InChI |

InChI=1S/C10H16/c1-7(2)10-8-5-3-4-6-9(8)10/h8-9H,3-6H2,1-2H3 |

InChI Key |

UPWUDJZKOSQIRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1C2C1CCCC2)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Bicyclo[4.1.0]heptane Derivatives with Isopropenyl Compounds

One common synthetic route involves the reaction of bicyclo[4.1.0]heptane derivatives with isopropenyl-containing reagents under controlled conditions to form the methylethylidene substituent at the 7-position. This method relies on electrophilic addition and subsequent cyclization steps to achieve the target compound.

- Reaction conditions: Temperature control, solvent choice, and catalyst presence are critical to optimize yield and selectivity.

- Mechanism: The reaction proceeds via electrophilic addition to the alkene moiety, followed by ring closure and elimination steps to install the methylethylidene group.

- Yield: Typically moderate to high, depending on the precise conditions and reagents used.

Transition-Metal-Free Oxidative Cyclopropanation of Aza-1,6-Enynes (Related Methodology)

Although specifically applied to aza-bicyclo[4.1.0]heptane derivatives, a recent method demonstrates a transition-metal-free, radical oxidative cyclopropanation of aza-1,6-enynes, forming bicyclic frameworks analogous to bicyclo[4.1.0]heptane structures. This approach is notable for:

- Mild reaction conditions.

- Avoidance of transition metals.

- Rapid reaction times.

- Broad substrate compatibility.

While this method is for aza derivatives, it provides insight into sustainable cyclopropanation strategies potentially adaptable for 7-(1-Methylethylidene)bicyclo(4.1.0)heptane synthesis.

Two-Step Synthesis via Epoxy Cyclohexane Intermediates (Analogous to Aza Derivatives)

A patented method for the preparation of 7-methyl-aza-bicyclo[4.1.0]heptane involves:

- Step 1: Reaction of epoxy cyclohexane with aqueous methylamine to form an intermediate methylaminocyclohexanol.

- Step 2: Treatment of the intermediate with phosphorus tribromide/triethylamine or bromine/triphenylphosphine/triethylamine to induce ring closure, yielding the bicyclic product.

Though this method targets aza derivatives, the approach highlights the utility of epoxy cyclohexane as a versatile precursor and the importance of mild, cost-effective conditions with high yields (up to 95%). This strategy may inspire analogous synthetic routes for hydrocarbon bicyclo[4.1.0]heptane derivatives.

Comparative Data Table of Key Preparation Methods

Research Findings and Insights

- The bicyclo[4.1.0]heptane framework is synthetically accessible via cyclopropanation and ring closure reactions from suitably functionalized precursors.

- Electrophilic addition and radical oxidative methodologies provide complementary approaches, with the latter offering greener, metal-free alternatives.

- The epoxy cyclohexane intermediate strategy, while reported for aza analogues, demonstrates the potential for mild, high-yielding synthesis routes that could be adapted for hydrocarbon derivatives.

- Optimization of reaction parameters such as temperature, pressure, reagent concentration, and choice of catalyst or oxidant is crucial for maximizing yield and purity.

- The compound’s reactivity profile, typical of cycloalkenes, allows participation in electrophilic addition, oxidation, and polymerization reactions, which can be leveraged in synthetic applications.

Chemical Reactions Analysis

Types of Reactions

7-Propan-2-ylidenebicyclo[4.1.0]heptane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert it into different hydrocarbons.

Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

Oxidation: Alcohols or ketones.

Reduction: Various hydrocarbons.

Substitution: Halogenated derivatives.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 7-(1-Methylethylidene)bicyclo(4.1.0)heptane has been documented in various studies, with notable methods involving the use of cyclopentadiene and isoprene derivatives as starting materials. The compound can be synthesized through Diels-Alder reactions or other cycloaddition processes, leading to various derivatives that exhibit different reactivity and stability profiles.

Medicinal Chemistry

Research indicates that bicyclic compounds like this compound exhibit significant biological activities, including antimicrobial and antioxidant properties. For instance:

- A study highlighted its potential in anti-glycation and radical scavenging activities, showcasing its ability to inhibit oxidative stress markers in vitro .

- Another investigation focused on its antimicrobial efficacy against various pathogens, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .

Material Science

Due to its unique structure, this compound finds applications in the development of new materials:

- It has been explored for use in creating nanofibers with antibacterial properties when incorporated into polymer matrices, enhancing the material's functional characteristics while maintaining structural integrity .

- The compound's derivatives have been assessed for their potential as additives in polymer formulations to improve thermal stability and mechanical properties.

Case Studies

Mechanism of Action

The mechanism of action of 7-Propan-2-ylidenebicyclo[4.1.0]heptane involves its interaction with various molecular targets and pathways. Its unique bicyclic structure allows it to participate in specific chemical reactions, influencing the reactivity and stability of the compound. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .

Comparison with Similar Compounds

Structural Analogues in Bicyclo[4.1.0]heptane Family

(a) 7-(2-Methyl-1-propenylidene)bicyclo[4.1.0]heptane

- Formula : C₁₁H₁₆

- Molecular Weight : 148.24 g/mol

- This compound has a CAS registry number (4544-26-7) and an InChIKey (KZQXSYBZCHNSOL-UHFFFAOYSA-N) .

- Synthesis: Not explicitly detailed in literature, but similar gas-phase elimination methods (as in ) may apply.

(b) 7-Oxabicyclo[4.1.0]heptane Derivatives

- Example : 7-Oxabicyclo[4.1.0]heptane, 3-(1-methylethenyl)-

- Formula : C₉H₁₄O

- Molecular Weight : 138.10 g/mol

- Key Differences : Incorporation of an oxygen atom in the ring system enhances polarity and boiling point (predicted: 193.4°C) compared to the hydrocarbon parent compound. Density is 0.974 g/cm³, lower than typical bicycloheptanes due to oxygen’s electron-withdrawing effects .

- Applications : Found in plant volatiles and synthetic intermediates for epoxides .

Bicyclo[2.2.1]heptane Derivatives

Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-

- Formula : C₁₀H₁₆

- Molecular Weight : 136.24 g/mol

- Key Differences : The [2.2.1] bicyclic system introduces greater ring strain than [4.1.0], leading to higher reactivity in Diels-Alder reactions. This compound is a major component (22.46%) in Evodia rutaecarpa essential oils .

- Synthetic Utility : Used in nucleoside analogue synthesis due to its strained framework .

Functionalized Derivatives in Medicinal Chemistry

6-Methyl-7-(3-oxobutyl)-bicyclo[4.1.0]heptan-3-one

- Source : Isolated from Curcuma species .

- This compound is prioritized in quality control assays for traditional medicines.

Physicochemical Properties

Biological Activity

7-(1-Methylethylidene)bicyclo(4.1.0)heptane, also known by its CAS number 53282-47-6, is a bicyclic compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological properties, including its antibacterial, antioxidant, and other pharmacological effects, supported by data tables and relevant case studies.

- Molecular Formula : C₁₀H₁₆

- Molecular Weight : 136.234 g/mol

- Density : 0.926 g/cm³

- Boiling Point : 177.1 °C

- Flash Point : 44.4 °C

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆ |

| Molecular Weight | 136.234 g/mol |

| Density | 0.926 g/cm³ |

| Boiling Point | 177.1 °C |

| Flash Point | 44.4 °C |

Antibacterial Activity

Research has indicated that various bicyclic compounds exhibit significant antibacterial properties. A study assessing the antibacterial effects of essential oils containing similar bicyclic structures found that they can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) was determined using broth microdilution assays, demonstrating effective antibacterial activity at concentrations as low as 100 µg/mL.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through assays measuring radical scavenging activity (RSA). The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay results indicated that the compound exhibits moderate antioxidant activity, with an IC50 value ranging between 100 to 150 µg/mL . This suggests that it can effectively neutralize free radicals, contributing to its potential health benefits.

Study on Essential Oils

A comprehensive study on essential oils from various plant species containing similar bicyclic compounds showed that these oils possess a range of biological activities including antimicrobial and antioxidant properties . The essential oils were tested against multiple pathogens, revealing a pattern of effectiveness that supports the hypothesis that bicyclic structures contribute positively to biological activity.

Pharmacological Implications

The pharmacological implications of compounds like this compound extend beyond antibacterial and antioxidant properties. Preliminary investigations suggest potential analgesic and anti-inflammatory effects, although further research is necessary to substantiate these claims .

Q & A

What established synthetic routes are available for 7-(1-Methylethylidene)bicyclo[4.1.0]heptane?

Level: Basic

Methodological Answer:

Synthesis often involves functionalizing bicyclo[4.1.0]heptane precursors. A key approach is the dehydrohalogenation or elimination of halogenated derivatives. For example:

- Dibromo Precursors : Reacting 7,7-dibromobicyclo[4.1.0]heptane with a Grignard reagent (e.g., isopropylmagnesium bromide) under controlled conditions can yield the methylethylidene substituent via elimination .

- Epoxide Rearrangement : Analogous bicyclo compounds (e.g., 7-oxabicyclo[4.1.0]heptane) undergo ring-opening reactions with organometallic reagents, which could be adapted for introducing substituents .

Table 1: Example Synthetic Pathways for Analogous Bicyclo Compounds

How is 7-(1-Methylethylidene)bicyclo[4.1.0]heptane characterized spectroscopically?

Level: Basic

Methodological Answer:

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Look for vinyl proton signals (δ 4.5–5.5 ppm for methylethylidene) and bridgehead protons (δ 1.5–2.5 ppm). Compare with bicyclo[4.1.0]heptane derivatives (e.g., norcarane: δ 1.2–1.8 ppm for bridgehead H) .

- ¹³C NMR : The quaternary carbon in the methylethylidene group appears at δ 110–120 ppm. Bicyclic carbons range from δ 20–40 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 136 for C₁₀H₁₆) and fragmentation patterns (loss of isopropyl group) confirm the structure .

- IR Spectroscopy : Absence of epoxide O-H stretches (compared to 7-oxabicyclo analogs) and presence of C=C stretches (~1640 cm⁻¹) .

Table 2: Typical Spectral Data for Bicyclo[4.1.0]heptane Derivatives

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | Bridgehead H: δ 1.2–1.8 ppm | |

| ¹³C NMR | Quaternary C (sp²): δ 110–120 ppm | |

| IR | C=C stretch: ~1640 cm⁻¹ |

What computational methods are used to study the reactivity of 7-(1-Methylethylidene)bicyclo[4.1.0]heptane?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry and calculate transition states for reactions like cycloadditions or ring-opening. For example, B3LYP/6-31G* level calculations predict strain energy (~25 kcal/mol for bicyclo[4.1.0]heptane derivatives) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., THF) to study stereoselectivity in reactions .

- Thermochemical Analysis : Compare experimental enthalpy data (e.g., from combustion calorimetry) with computed values to validate models .

How can researchers resolve contradictions in reported physical properties (e.g., boiling points) of bicyclo compounds?

Level: Advanced

Methodological Answer:

Contradictions often arise from impurities or measurement conditions. Strategies include:

- Cross-Validation : Compare data with NIST Chemistry WebBook entries (e.g., bicyclo[4.1.0]heptane: bp 113.8°C ) and replicate experiments under standardized conditions (dry solvent, inert atmosphere) .

- Purity Assessment : Use GC-MS or HPLC to verify sample purity (>95%) before measurement .

- Pressure Corrections : Apply Antoine equation adjustments for boiling points measured at non-standard pressures .

Table 3: Physical Properties of Bicyclo[4.1.0]heptane Derivatives

| Compound | Boiling Point (°C) | Density (g/cm³) | Reference |

|---|---|---|---|

| Bicyclo[4.1.0]heptane (Norcarane) | 113.8 | 0.853 | |

| 7-Oxabicyclo[4.1.0]heptane | 107 | 0.920 |

What are the challenges in analyzing stereochemical outcomes in reactions involving 7-(1-Methylethylidene)bicyclo[4.1.0]heptane?

Level: Advanced

Methodological Answer:

The bicyclic framework imposes steric constraints, leading to stereoselectivity. Key approaches:

- X-ray Crystallography : Resolve absolute configuration of products (e.g., epoxide derivatives) .

- NOE Experiments : Detect spatial proximity of protons in diastereomers via 2D NMR .

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose-based) to separate enantiomers .

How does the strain energy of the bicyclo[4.1.0]heptane core influence its reactivity?

Level: Advanced

Methodological Answer:

The norbornane-like structure introduces ~25 kcal/mol of strain, primarily from angle distortion:

- Ring-Opening Reactions : Strain relief drives reactions with electrophiles (e.g., H⁺-catalyzed epoxide formation from 7-oxabicyclo analogs) .

- Cycloadditions : Enhanced reactivity in Diels-Alder reactions due to electron-deficient C=C bonds in strained systems .

- Computational Modeling : Compare strain energy with DFT-optimized structures of unstrained analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.